molecular formula C8H12N4O2 B13231862 Methyl 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Methyl 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B13231862
M. Wt: 196.21 g/mol
InChI Key: NYNHIJKLWSNXME-UHFFFAOYSA-N
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Description

Methyl 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the triazolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohol

Properties

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

methyl 6-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C8H12N4O2/c1-5-3-9-8-10-6(7(13)14-2)11-12(8)4-5/h5H,3-4H2,1-2H3,(H,9,10,11)

InChI Key

NYNHIJKLWSNXME-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=NC(=NN2C1)C(=O)OC

Origin of Product

United States

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